![molecular formula C10H10N4O2 B14340150 (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine CAS No. 106648-35-5](/img/structure/B14340150.png)
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine is a hydrazone derivative, characterized by the presence of a hydrazine functional group attached to a glycine backbone
Méthodes De Préparation
The synthesis of (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine typically involves the reaction of 4-cyanobenzaldehyde with glycine hydrazide under acidic or basic conditions. The reaction can be carried out in various solvents, including ethanol or methanol, and often requires refluxing to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar compounds to (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine include other hydrazone derivatives and Schiff bases. These compounds share similar structural features but differ in their specific functional groups and substituents. For example:
Hydrazone derivatives: Compounds like (E)-N-{[2-(4-Methoxyphenyl)hydrazinyl]methylidene}glycine have similar structures but different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
106648-35-5 |
|---|---|
Formule moléculaire |
C10H10N4O2 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-[[2-(4-cyanophenyl)hydrazinyl]methylideneamino]acetic acid |
InChI |
InChI=1S/C10H10N4O2/c11-5-8-1-3-9(4-2-8)14-13-7-12-6-10(15)16/h1-4,7,14H,6H2,(H,12,13)(H,15,16) |
Clé InChI |
ZCNANOGJZLFTET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)NNC=NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


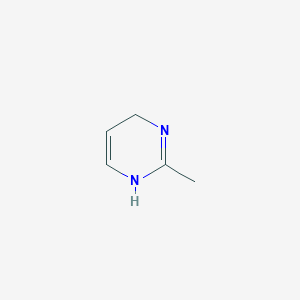
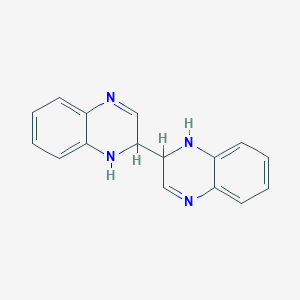
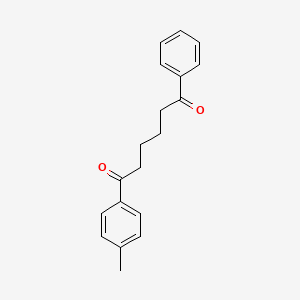

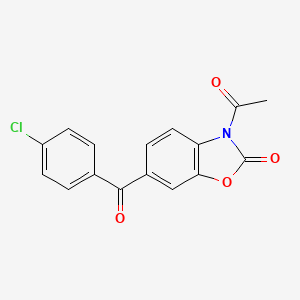
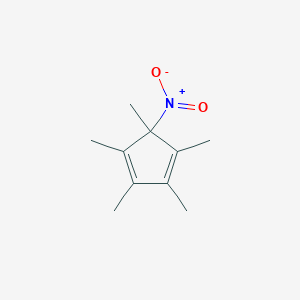
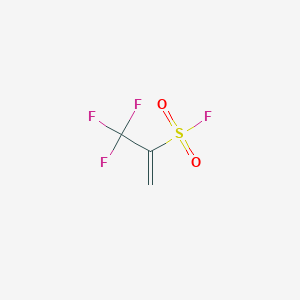
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
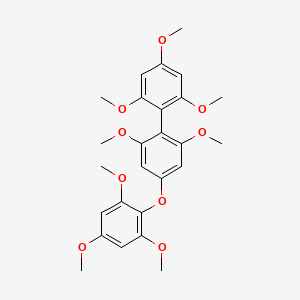
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

